Cas no 207684-49-9 (N-[(4-chlorophenyl)methyl]-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide)

N-[(4-chlorophenyl)methyl]-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide structure
207684-49-9 structure
Product Name:N-[(4-chlorophenyl)methyl]-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide
CAS No:207684-49-9
MF:C17H13ClN2O2
MW:312.750323057175
CID:6375284
PubChem ID:2383727
Update Time:2024-01-10

N-[(4-chlorophenyl)methyl]-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • Z44315418
    • N-[(4-chlorophenyl)methyl]-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide
    • 207684-49-9
    • EN300-24106394
    • Inchi: 1S/C17H13ClN2O2/c18-15-6-4-12(5-7-15)11-20-17(22)14(10-19)8-13-2-1-3-16(21)9-13/h1-9,21H,11H2,(H,20,22)/b14-8+
    • InChI Key: YDZDMUKXMRWHHT-RIYZIHGNSA-N
    • SMILES: ClC1C=CC(=CC=1)CNC(/C(/C#N)=C/C1C=CC=C(C=1)O)=O

Computed Properties

  • Exact Mass: 312.0665554g/mol
  • Monoisotopic Mass: 312.0665554g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 461
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 73.1Ų

N-[(4-chlorophenyl)methyl]-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide Pricemore >>

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